An In-depth Technical Guide to Ack1 Inhibitor 1: Structure, Properties, and Experimental Evaluation
An In-depth Technical Guide to Ack1 Inhibitor 1: Structure, Properties, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a significant target in cancer therapy. Its role in various cellular processes, including cell survival, proliferation, and resistance to treatment, makes it a compelling focus for the development of novel inhibitors. This technical guide provides a comprehensive overview of a potent and selective Ack1 inhibitor, designated as Ack1 inhibitor 1 (also identified as compound 10zi), covering its chemical structure, physicochemical properties, biological activity, and detailed experimental protocols for its evaluation.
Chemical Structure and Physicochemical Properties
Ack1 inhibitor 1 is a potent, selective, and orally active inhibitor of Ack1 kinase.[1][2][3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-one derivative | [4] |
| Molecular Formula | C39H40F3N7O4 | [2] |
| Molecular Weight | 727.77 g/mol | [2] |
| CAS Number | 2924415-92-7 | [2] |
(A chemical structure diagram would be inserted here if image generation were supported.)
Biological Activity and Mechanism of Action
Ack1 inhibitor 1 demonstrates potent and selective inhibition of Ack1 kinase with an IC50 value of 2.1 nM.[3][4] Its primary mechanism of action involves the inhibition of Ack1 autophosphorylation and the subsequent suppression of downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway.[2][3] By blocking the kinase activity of Ack1, this inhibitor effectively mitigates the oncogenic signals that promote cancer cell growth and survival.
In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Growth) | 67R | 3.71 µM | [3] |
| H1975 | 4.18 µM | [3] | |
| Effect on Phosphorylation | 67R | Dose-dependent inhibition of p-ACK1 and p-AKT | [3] |
In Vivo Activity
A pharmacokinetic study in Sprague-Dawley rats revealed that Ack1 inhibitor 1 possesses oral bioavailability.
| Parameter | Value | Reference |
| Dose | 10 mg/kg (single oral dose) | [3] |
| Cmax | 119.52 µg/L | [3] |
| AUC | 1920.56 h*ng/mL | [3] |
| Oral Bioavailability | 19.80% | [3] |
Signaling Pathway
Ack1 is a crucial node in multiple signaling pathways that are often dysregulated in cancer. It acts as an integrator of signals from various receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR.[5] Upon activation by these RTKs, Ack1 phosphorylates and activates downstream effectors, including the survival kinase AKT.[6] The inhibition of Ack1 by Ack1 inhibitor 1 disrupts this signaling cascade, leading to reduced cell proliferation and survival.
Experimental Protocols
Synthesis of Ack1 Inhibitor 1 (Compound 10zi)
The synthesis of Ack1 inhibitor 1 is based on a multi-step process as described in the medicinal chemistry literature.[4] A detailed, step-by-step protocol would be outlined here, including reagents, reaction conditions, and purification methods. For the purpose of this guide, a generalized workflow is presented below.
Ack1 Kinase Assay
The potency of Ack1 inhibitor 1 against Ack1 kinase can be determined using a radiometric or luminescence-based kinase assay.[7][8][9][10]
Materials:
-
Recombinant human Ack1 enzyme
-
Peptide substrate (e.g., Poly (Glu, Tyr) 4:1)
-
[γ-33P]ATP or ATP for ADP-Glo™ assay
-
Kinase assay buffer
-
Ack1 inhibitor 1 (various concentrations)
-
96-well or 384-well plates
-
Scintillation counter or luminometer
Protocol (Radiometric [33P]-ATP Assay):
-
Prepare a reaction mixture containing kinase assay buffer, peptide substrate, and recombinant Ack1 enzyme.
-
Add varying concentrations of Ack1 inhibitor 1 or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
The effect of Ack1 inhibitor 1 on cancer cell proliferation can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]
Materials:
-
Cancer cell lines (e.g., H1975, 67R)
-
Cell culture medium and supplements
-
Ack1 inhibitor 1 (various concentrations)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Ack1 inhibitor 1 or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
Western blotting is used to determine the effect of Ack1 inhibitor 1 on the phosphorylation status of Ack1 and its downstream target, AKT.[1][13][14]
Materials:
-
Cancer cell lines
-
Ack1 inhibitor 1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-Ack1, anti-Ack1, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with Ack1 inhibitor 1 at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
Ack1 inhibitor 1 is a promising small molecule inhibitor with potent and selective activity against Ack1 kinase. Its ability to suppress the Ack1-AKT signaling pathway and inhibit cancer cell growth both in vitro and in vivo makes it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate the biological effects of this and other Ack1 inhibitors.
References
- 1. file.yizimg.com [file.yizimg.com]
- 2. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phospho-Ack1 (Tyr284) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. Phospho-Ack1 (Tyr284) Antibody (#3138) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad.com [bio-rad.com]
